
2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a trivalent hapten, which means it can bind to antibodies but cannot elicit an immune response on its own. This compound is known for its ability to aggregate with monoclonal anti-2,4-DNP IgG (IgGDNP), making it useful in various scientific research applications .
Méthodes De Préparation
The synthesis of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves multiple steps, including the conjugation of 2,4-dinitroaniline to a lysine derivative, followed by the attachment of the resulting compound to a trivalent scaffold. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Aggregation: The compound can aggregate with monoclonal antibodies, forming stable complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hapten-antibody interactions.
Biology: Employed in immunoassays to detect the presence of specific antibodies.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of diagnostic kits and biosensors
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves its ability to bind to specific antibodies, forming stable complexes. The molecular targets include monoclonal anti-2,4-DNP IgG antibodies, and the pathways involved include the aggregation of these antibodies into bicyclic trimers .
Comparaison Avec Des Composés Similaires
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is unique due to its trivalent structure, which allows it to form stable complexes with antibodies. Similar compounds include:
2,4-Dinitrophenyl-L-lysine: A monovalent hapten that can bind to antibodies but does not form stable complexes.
2,4-Dinitrophenyl-L-lysine-polyethylene glycol: A divalent hapten with limited ability to form stable complexes compared to the trivalent structure
This compound’s trivalent nature makes it particularly useful in applications requiring strong and stable antibody binding.
Propriétés
Formule moléculaire |
C99H162N16O48 |
|---|---|
Poids moléculaire |
2344.4 g/mol |
Nom IUPAC |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1-carboxy-5-(2,4-dinitroanilino)pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C99H162N16O48/c116-91(106-85(97(122)123)7-1-4-19-100-82-13-10-79(110(128)129)73-88(82)113(134)135)16-25-140-31-37-146-43-49-152-55-61-158-67-70-161-64-58-155-52-46-149-40-34-143-28-22-103-94(119)76-109(77-95(120)104-23-29-144-35-41-150-47-53-156-59-65-162-71-68-159-62-56-153-50-44-147-38-32-141-26-17-92(117)107-86(98(124)125)8-2-5-20-101-83-14-11-80(111(130)131)74-89(83)114(136)137)78-96(121)105-24-30-145-36-42-151-48-54-157-60-66-163-72-69-160-63-57-154-51-45-148-39-33-142-27-18-93(118)108-87(99(126)127)9-3-6-21-102-84-15-12-81(112(132)133)75-90(84)115(138)139/h10-15,73-75,85-87,100-102H,1-9,16-72,76-78H2,(H,103,119)(H,104,120)(H,105,121)(H,106,116)(H,107,117)(H,108,118)(H,122,123)(H,124,125)(H,126,127) |
Clé InChI |
SDESPTXIMGVOAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CN(CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


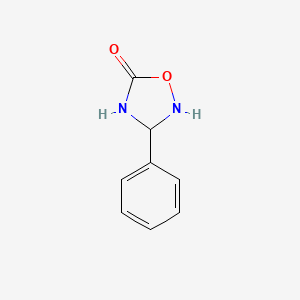
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
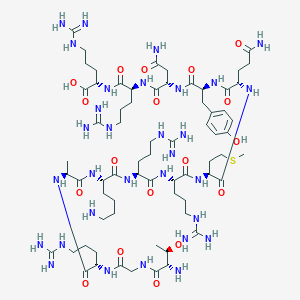
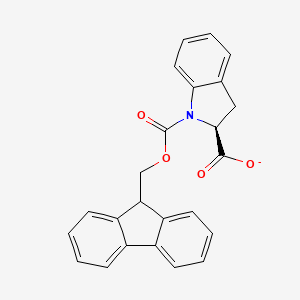
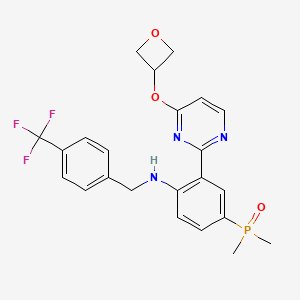

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
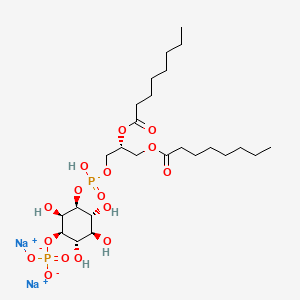
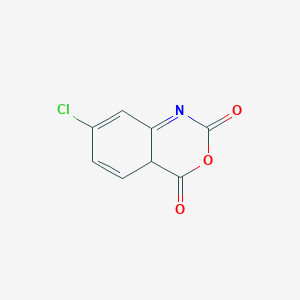
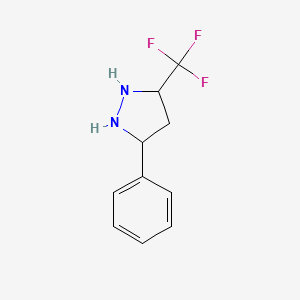
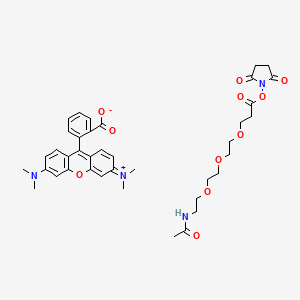
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
